molecular formula C8H6ClNO B175095 3-Chloro-5-methylbenzo[d]isoxazole CAS No. 196708-35-7

3-Chloro-5-methylbenzo[d]isoxazole

Cat. No. B175095
M. Wt: 167.59 g/mol
InChI Key: VBULZBXUOIAIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07491729B2

Procedure details

3-Hydroxy-5-methyl-1,2-benzisoxazole (15.0 g, 100.6 mmol; preparation: Australian Journal of Chemistry (1977), 30(8), 1847-50) were suspended in triethylamine (15.4 ml, 110.6 mmol), and phosphorus oxytrichloride (37.0 g, 22.5 ml, 241.4 mmol) was added dropwise with cooling to this mixture at room temperature. Since stirring of the reaction mixture became almost impossible after about half the amount of phosphorus oxytrichloride had been added dropwise, the temperature was raised to 50° C. After dropwise addition of the total amount of phosphorus oxytrichloride, the reaction mixture was heated at 130° C. for 5 h, after which the reaction was complete according to TLC. After cooling, the mixture was slowly added dropwise to water (200 ml) while cooling, the aqueous phase was extracted 3 times with MtB ether, the organic phases were washed with water, dried over magnesium sulfate and concentrated in vacuo. This resulted in 14.6 g of 3-chloro-5-methyl-1,2-benzisoxazole (yield: 87%) as viscous oil which solidified overnight. MS (MSD) m/z 168 [M+H+].
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
22.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[C:2]1[C:6]2[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:5]=2[O:4][N:3]=1.C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:21]>O>[Cl:21][C:2]1[C:6]2[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:5]=2[O:4][N:3]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=NOC2=C1C=C(C=C2)C
Step Two
Name
Quantity
15.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
22.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Since stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 130° C. for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted 3 times with MtB ether
WASH
Type
WASH
Details
the organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=NOC2=C1C=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.